Antalarmin hydrochloride
Overview
Description
Corticotropin-releasing hormone (CRH) secreted from the hypothalamus is the major regulator of pituitary corticotropin-release and consequent glucocorticoid secretion. Antalarmin is a selective, nonpeptide antagonist of the CRH receptor 1 (Ki = 1 nM) that, consequently, reduces the release of corticotropin in response to chronic stress. Through its antagonism of central CRH signaling, antalarmin can reduce endocrinological, cardiovascular, and behavioral responses to stressful stimuli. It has also been shown to reduce dose escalation in cocaine-addicted rats, to produce anti-inflammatory effects in arthritis models, and to suppress stress-induced gastric ulceration related to irritable bowel syndrome.
Scientific Research Applications
1. Behavioral and Neuroendocrine Effects
Antalarmin hydrochloride has been investigated for its effects on behavior and the neuroendocrine system. In a study on rhesus monkeys, it was found to significantly attenuate anxiety and fear behaviors, as well as reduce neuroendocrine responses to stress, including decreased cerebrospinal fluid CRH and attenuated pituitary-adrenal responses (Habib et al., 2000).
2. Modulation of the Dopaminergic System
Research has shown that antalarmin can influence the dopaminergic system. Chronic treatment with antalarmin in Fawn-Hooded rats indicated modifications in dopaminergic pathways, suggesting changes in postsynaptic signaling mechanisms within the basal ganglia (Lawrence et al., 2005).
3. Potential Antidepressant Properties
Antalarmin has been evaluated for its potential antidepressant properties. In a study using a chronic mild stress model in mice, antalarmin treatment resulted in an improvement of CMS-induced modifications, suggesting its potential as an antidepressant (Ducottet et al., 2003).
4. Role in Anxiety and Stress
Studies have demonstrated antalarmin's role in modulating responses to anxiety and stress. It was shown to block the anxiogenic-like effect of CRF without causing motor sedation, indicating its potential in the pharmacotherapy of pathological anxiety (Zorrilla et al., 2002).
5. Influence on Early Pregnancy and Implantation
Antalarmin has been associated with processes in early pregnancy and implantation. It was found to promote implantation and maintenance of early pregnancy by modulating immune responses, particularly by affecting FasL expression and apoptosis of activated T lymphocytes (Makrigiannakis et al., 2001).
6. Impact on Alcohol Consumption and Seeking Behavior
The role of antalarmin in modulating alcohol consumption and seeking behavior has been explored. It reduced volitional ethanol consumption in isolation-reared Fawn-Hooded rats, indicating a potential therapeutic approach for alcoholism (Lodge & Lawrence, 2003).
7. Effects on Inflammatory and Autoimmune Disorders
Antalarmin has shown potential in treating inflammatory and autoimmune disorders. For instance, it significantly ameliorated arthritis in rats by reducing inflammation in peripheral joints, suggesting therapeutic potential in human autoimmune and inflammatory disorders (Webster et al., 2002).
Mechanism of Action
Target of Action
Antalarmin hydrochloride primarily targets the Corticotropin-releasing hormone receptor 1 (CRH1) . CRH1 is a receptor for the corticotropin-releasing hormone (CRH), an endogenous peptide hormone released in response to various triggers such as chronic stress and drug addiction .
Mode of Action
This compound acts as a non-peptide antagonist of the CRH1 receptor . It binds to the CRH1 receptor and blocks its activation, thereby inhibiting the downstream effects of CRH . This results in a reduction in the release of another hormone, Adrenocorticotropic hormone (ACTH), which is involved in the physiological response to stress .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-adrenal (HPA) axis . By blocking the CRH1 receptor, this compound suppresses the release of ACTH, which in turn reduces the production of glucocorticoids, a class of steroid hormones . This can help mitigate the harmful physiological effects of chronic stress, such as excessive glucocorticoid release, stomach ulcers, anxiety, and more .
Pharmacokinetics
This compound has a poor water solubility of less than 1 mg/mL and is weakly basic with an experimentally determined pKa of 5.0 . The pharmacokinetics of this compound have been investigated in male Sprague-Dawley rats via intravenous (i.v.) and oral (p.o.) routes . .
Result of Action
The action of this compound results in a reduction of the behavioral responses to stressful situations . It has been demonstrated in animal models to suppress CRH-induced ACTH secretion and block CRH and novelty-induced anxiety-like behavior . This suggests that this compound could potentially be useful for reducing the adverse health consequences of chronic stress in humans, as well as having possible uses in the treatment of conditions such as anxiety, depression, and drug addiction .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .
Biochemical Analysis
Biochemical Properties
Antalarmin Hydrochloride interacts with the CRHR1, a G-protein coupled receptor, and acts as an antagonist . By binding to this receptor, it inhibits the action of the corticotropin-releasing hormone (CRH), thereby suppressing the release of ACTH .
Cellular Effects
This compound influences cell function by blocking the CRH-induced ACTH secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cells are primarily due to its ability to inhibit the action of CRH at the CRHR1 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CRHR1 receptor, thereby inhibiting the action of CRH . This leads to a decrease in ACTH secretion, which in turn reduces the physiological response to stress .
Temporal Effects in Laboratory Settings
It has been shown to suppress CRH-induced ACTH secretion and block CRH and novelty-induced anxiety-like behavior in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with the CRHR1 receptor, which plays a key role in the stress response .
Properties
IUPAC Name |
N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDGXEDXEXACKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582018 | |
Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220953-69-5 | |
Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research indicates that antalarmin hydrochloride, a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, can mitigate the negative effects of early-life stress on synaptic development in neonatal mice []. The study found that pups subjected to fragmented maternal care, a model for early-life stress, exhibited delayed dendritic outgrowth, reduced spine formation in CA3 pyramidal neurons, and lower levels of synapse-related proteins in the hippocampus []. Daily administration of this compound during the stress exposure period normalized the levels of these synapse-related proteins, suggesting a protective effect against stress-induced synaptic abnormalities []. This suggests that the CRH-CRHR1 pathway plays a crucial role in mediating the impact of early-life stress on hippocampal development and that blocking this pathway with this compound could be a potential therapeutic strategy.
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